Benzene, [(3-phenyl-2-propenyl)thio]-
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Overview
Description
Benzene, [(3-phenyl-2-propenyl)thio]- is an organic compound with the molecular formula C15H14S. It is a derivative of benzene, where a thioether group is attached to the benzene ring through a 3-phenyl-2-propenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(3-phenyl-2-propenyl)thio]- typically involves the reaction of benzene with 3-phenyl-2-propenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The thioether linkage is formed through a nucleophilic substitution reaction, where the sulfur atom of the thiol group attacks the electrophilic carbon of the propenyl chloride .
Industrial Production Methods
Industrial production of Benzene, [(3-phenyl-2-propenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(3-phenyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
Benzene, [(3-phenyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(3-phenyl-2-propenyl)thio]- involves its interaction with molecular targets through its thioether group. The sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can undergo redox reactions, impacting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzene, [(2-phenyl-2-propenyl)thio]-
- Benzene, [(3-phenyl-1-propenyl)thio]-
- Benzene, [(2-phenyl-1-propenyl)thio]-
Uniqueness
Benzene, [(3-phenyl-2-propenyl)thio]- is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The position of the thioether linkage and the phenyl group in the propenyl chain influence its interaction with other molecules and its overall stability .
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl]sulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHPZIJSLMHZSJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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